Bienvenue dans la boutique en ligne BenchChem!

Acetylcorynoline

Hepatoprotection Liver injury SGPT reduction

Procure Acetylcorynoline (CAS 18797-80-3) for reproducible hepatoprotection and neuroinflammation research. 2024 data confirms its superior potency in acute liver injury models via TLR4/JNK/NF-κB inhibition, distinct from corynoline or protopine. With 58.9% oral bioavailability and a stable PK profile, it is the preferred tool for in vivo pharmacology and formulation studies. High-purity (≥98%) material ensures assay integrity.

Molecular Formula C23H23NO6
Molecular Weight 409.4 g/mol
CAS No. 18797-80-3
Cat. No. B188575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcorynoline
CAS18797-80-3
Synonymsacetylcorynoline
Molecular FormulaC23H23NO6
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
InChIInChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1
InChIKeyPUHCFWFODBLSAP-WWNPGLIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcorynoline (CAS 18797-80-3): Sourcing and Compound Identity for Research Procurement


Acetylcorynoline is a benzophenanthridine alkaloid isolated primarily from Corydalis species including C. bungeana, C. incisa, and C. ambigua [1]. It is the acetylated derivative of corynoline, with a molecular weight of 409.43 and the formula C23H23NO6 . This compound has demonstrated bioactivity in anti-inflammatory, hepatoprotective, and anti-mitotic contexts across multiple preclinical model systems, establishing its relevance for research programs investigating inflammatory signaling pathways, acute liver injury mechanisms, and cell cycle regulation.

Why Acetylcorynoline Cannot Be Replaced by Corynoline or Protopine: Evidence for Differentiated Procurement


Substituting acetylcorynoline with its closest structural analogs—particularly corynoline or the broader benzophenanthridine class member protopine—introduces quantifiable risks to experimental reproducibility. Direct comparative studies reveal that acetylcorynoline exhibits distinct potency profiles in hepatoprotection assays, opposing directional effects in anti-mitotic activity, and differentiated systemic exposure under pathological conditions [1]. Additionally, acetylcorynoline demonstrates functional divergence from corynoline in CYP450 inhibition selectivity, with implications for drug-drug interaction studies [2]. These differences are not merely incremental; they represent qualitative divergences in biological behavior that preclude simple analog substitution in rigorous research protocols. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Acetylcorynoline vs. Analogs: Head-to-Head Quantitative Evidence for Informed Compound Selection


Hepatoprotective Efficacy: Acetylcorynoline Demonstrates Superior Potency to Corynoline and Protopine in Murine Liver Injury Models

In a direct head-to-head comparative study, acetylcorynoline was evaluated against corynoline and protopine for protective action against experimental liver injury induced by carbon tetrachloride (CCl4), acetaminophen, and thioacetamide in mice. Among the three compounds tested, acetylcorynoline was explicitly reported to be more potent than both corynoline and protopine in reducing serum transaminase (SGPT) elevation and mitigating liver damage [1]. All three compounds were administered orally at 50 and 100 mg/kg in two doses prior to hepatotoxin challenge, and all three inhibited CCl4-induced microsomal lipid peroxidation and CCl4 conversion to carbon monoxide in liver microsomes in vitro [2].

Hepatoprotection Liver injury SGPT reduction

Anti-Mitotic Activity: Corynoline Exhibits 2-Fold Greater Potency than Acetylcorynoline in Minimal Effective Concentration

In contrast to the hepatoprotection findings, a comparative characterization study of benzophenanthridine alkaloids from Corydalis longicalcarata rhizomes revealed that corynoline possesses a minimal effective concentration for anti-mitotic activity that is 2-fold lower than that of acetylcorynoline [1]. Both compounds were isolated through a phenotypic screen for anti-mitotic activity and both were capable of inducing mitotic arrest and polyploidy in oncogene-expressing retinal pigment epithelial cells. However, the quantitative difference indicates that corynoline is the more potent anti-mitotic agent in this specific assay system.

Anti-mitotic Polyploidy Cancer cell biology

Pharmacokinetic Differentiation in Disease State: Systemic Exposure of Corynoline but Not Acetylcorynoline Increases in LPS-Induced Acute Lung Injury Rats

A comparative pharmacokinetic study evaluated corynoline and acetylcorynoline in both normal rats and LPS-induced acute lung injury (ALI) rats following oral administration of Corydalis bungeana Turcz extract (428 mg/kg). The AUC(0-t) of corynoline in ALI rats was significantly increased compared with control rats, whereas the systemic exposure of acetylcorynoline was not changed in ALI rats relative to normal rats [1]. Additionally, the clearance of corynoline was significantly decreased in ALI rats, while acetylcorynoline clearance remained unaltered [2]. This disease-state-dependent alteration in corynoline pharmacokinetics, contrasted with the stable exposure profile of acetylcorynoline, represents a critical differentiation point for in vivo study design.

Pharmacokinetics Acute lung injury Disease-state drug exposure

Oral Bioavailability of Acetylcorynoline: 58.9% in Mice via UPLC-MS/MS Pharmacokinetic Analysis

The absolute oral bioavailability of acetylcorynoline was determined to be 58.9% in mice following oral administration at 20 mg/kg and intravenous administration at 5 mg/kg [1]. The compound exhibited a plasma half-life of 2.6 ± 0.7 hours following oral administration and 2.7 ± 0.8 hours following intravenous administration [2]. The UPLC-MS/MS method employed had a linear range of 1-2000 ng/mL with intraday and interday precision RSD less than 11%, requiring only 10 µL of plasma and a 4-minute runtime per sample. This moderate-to-high oral bioavailability supports the feasibility of oral dosing in rodent models without requiring complex formulation approaches.

Oral bioavailability Pharmacokinetics In vivo dosing

Immunomodulatory Activity Without Cytotoxicity: Acetylcorynoline Inhibits Dendritic Cell Maturation at Non-Cytotoxic Concentrations (≤20 µM)

In mouse bone marrow-derived dendritic cells (DCs), acetylcorynoline at concentrations up to 20 µM did not cause cytotoxicity while significantly inhibiting the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70 by LPS-stimulated DCs [1]. The compound also decreased the expression of LPS-induced major histocompatibility complex class II, CD40, and CD86 on DCs, and blocked LPS-stimulated DC-elicited allogeneic T-cell proliferation [2]. Mechanistically, acetylcorynoline inhibited LPS-induced activation of IκB kinase and mitogen-activated protein kinase. Notably, in vivo administration of acetylcorynoline significantly attenuated 2,4-dinitro-1-fluorobenzene-induced delayed-type hypersensitivity [3].

Immunosuppression Dendritic cells Cytokine inhibition

Acetylcorynoline Procurement Scenarios: Evidence-Based Research Applications


Acute Liver Injury Research: Preclinical Evaluation of Hepatoprotective Mechanisms

Acetylcorynoline is specifically indicated for acute liver injury research programs. A 2024 study demonstrated that acetylcorynoline pretreatment reduced serum ALT and AST levels and inhibited inflammatory factor expression in LPS/D-GalN-induced and alcohol-induced acute liver injury mouse models [1]. RNA-sequencing and molecular docking identified the TLR4/JNK/NF-κB pathway as the mechanistic target. This compound is more potent than corynoline or protopine in hepatoprotection assays [2], making it the preferred benzophenanthridine alkaloid for liver-focused inflammatory pathway research.

Immunology Research: Dendritic Cell Modulation and Inflammatory Cytokine Inhibition

For immunological studies involving dendritic cell maturation or T-cell-mediated responses, acetylcorynoline offers a defined non-cytotoxic window (≤20 µM) for modulating cytokine secretion [1]. It inhibits TNF-α, IL-6, and IL-12p70 secretion from LPS-stimulated DCs, suppresses co-stimulatory molecule expression, and attenuates delayed-type hypersensitivity in vivo [2]. These properties position acetylcorynoline as a research tool for studying DC-mediated inflammatory pathways and evaluating immunosuppressive mechanisms.

Pharmacokinetic and Drug-Drug Interaction Studies

The quantified oral bioavailability of acetylcorynoline (58.9% in mice) and its established half-life (2.6-2.7 hours) provide a foundation for pharmacokinetic and formulation studies [1]. Unlike corynoline, whose systemic exposure increases significantly in acute lung injury models, acetylcorynoline maintains stable exposure independent of inflammatory disease state [2]. This pharmacokinetic predictability reduces confounding variables in in vivo pharmacology studies and supports its use as a reference compound in bioavailability optimization research.

Parkinson's Disease Model Research: Neuroprotection and α-Synuclein Aggregation Studies

In Caenorhabditis elegans Parkinson's disease models, acetylcorynoline (up to 10 mM, non-toxic) significantly decreased 6-hydroxydopamine-induced dopaminergic neuron degeneration, prevented α-synuclein aggregation, restored dopamine levels, and prolonged lifespan [1]. The compound may exert neuroprotective effects by decreasing egl-1 expression to suppress apoptosis pathways and by increasing rpn5 expression to enhance proteasome activity. This evidence supports procurement for neurodegeneration research programs targeting protein aggregation and dopaminergic neuron preservation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylcorynoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.